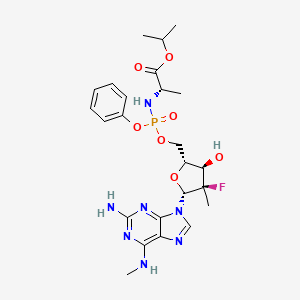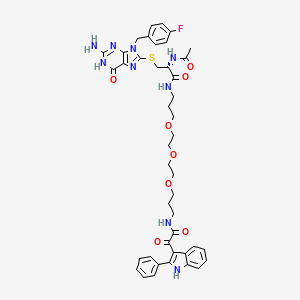
Autac4
Descripción general
Descripción
Autac4 is a useful research compound. Its molecular formula is C43H48FN9O8S and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Autac4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Autac4 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Targeted Clearance with AUTACs : AUTAC (Autophagy-targeting chimera) strategies, which include Autac4, are utilized for degrading fragmented mitochondria and proteins. This approach provides a novel modality for research on autophagy-based drugs, significantly contributing to the development of therapies targeting cellular degradation processes (Takahashi et al., 2019).
Optimization in Biophysics : Autac4 is instrumental in optimizing divide and conquer schemes for large non-negatively constrained least squares problems in biophysics, thereby enhancing the efficiency of computational resources utilization (Brookes & Demeler, 2010).
Neurodegenerative Disease Research : Autac4, as an autophagic degrader, shows excellent potential in treating neurodegenerative diseases. It provides a new avenue for medicinal research focused on targeted protein degradation via autophagy, which could lead to breakthroughs in therapies for these conditions (Li et al., 2023).
Protein Level Reduction with AUTAC Degraders : AUTAC degraders, including Autac4, are capable of reducing intracellular protein levels using small molecules. This method has significant implications for addressing the undruggable human proteome, a major challenge in drug development (Takahashi & Arimoto, 2020).
LC3-Targeting with AUTAC Tools : Autac4 and similar compounds have been shown to effectively degrade specific proteins through the autophagy pathway. Such tools exhibit good anti-proliferative activity in multiple tumor cells, indicating their potential in cancer therapy (Pei et al., 2021).
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-[3-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]propoxy]ethoxy]ethoxy]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48FN9O8S/c1-27(54)48-33(26-62-43-50-36-38(51-42(45)52-40(36)57)53(43)25-28-13-15-30(44)16-14-28)39(56)46-17-7-19-59-21-23-61-24-22-60-20-8-18-47-41(58)37(55)34-31-11-5-6-12-32(31)49-35(34)29-9-3-2-4-10-29/h2-6,9-16,33,49H,7-8,17-26H2,1H3,(H,46,56)(H,47,58)(H,48,54)(H3,45,51,52,57)/t33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHHSZRPVKBSQ-XIFFEERXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48FN9O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Autac4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






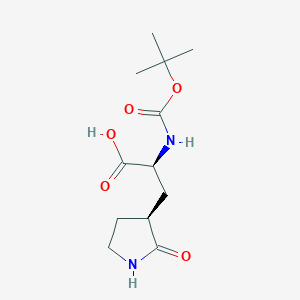
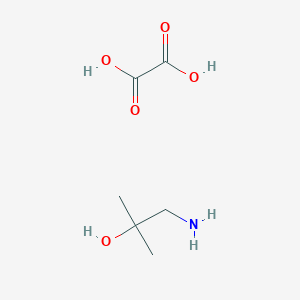

![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)

![1-((2R,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B8146254.png)
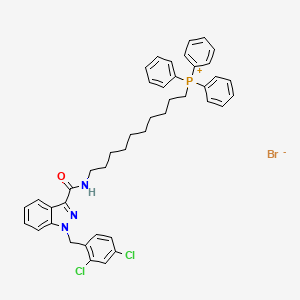


![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
